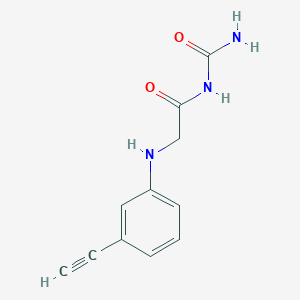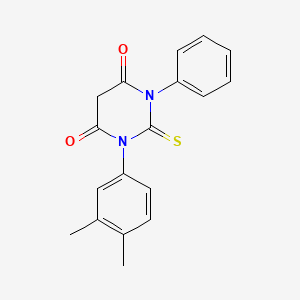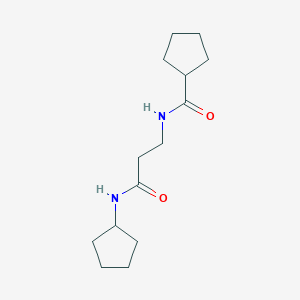
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety, an ethyl group, and a dimethylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.
Alkylation: The 2-chloropyridine is subjected to alkylation with ethylamine to introduce the ethyl group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Acylation: The resulting intermediate is then acylated with N,N-dimethylacetamide chloride to form the final product. This step requires the use of a suitable solvent like dichloromethane and a catalyst such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to verify the identity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of the compound.
N,N-Dimethylacetamide: A related compound with similar functional groups.
Ethylamine: Another related compound used in the synthesis.
Uniqueness
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H18ClN3O |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-[(2-chloropyridin-4-yl)methyl-ethylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H18ClN3O/c1-4-16(9-12(17)15(2)3)8-10-5-6-14-11(13)7-10/h5-7H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
WVONMVIPSNYJOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=NC=C1)Cl)CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)



![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)







